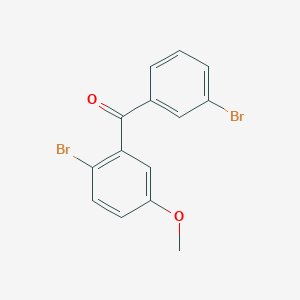

2,3'-Dibromo-5-methoxybenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

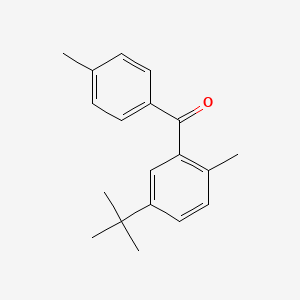

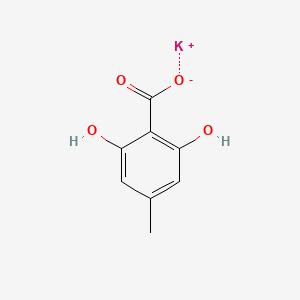

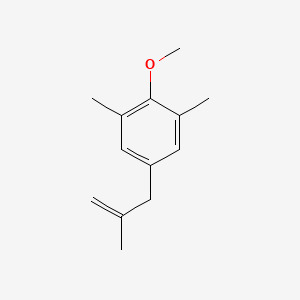

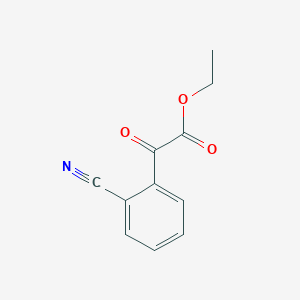

2,3’-Dibromo-5-methoxybenzophenone is a chemical compound with the molecular formula C14H10Br2O2 . It has a molecular weight of 370.04 . The IUPAC name for this compound is (2-bromo-5-methoxyphenyl) (3-bromophenyl)methanone .

Molecular Structure Analysis

The molecular structure of 2,3’-Dibromo-5-methoxybenzophenone consists of a benzophenone core with bromine atoms at the 2 and 3’ positions and a methoxy group at the 5 position .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3’-Dibromo-5-methoxybenzophenone include a molecular weight of 370.04 . Other specific properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications

Antioxidant Activity and Marine Applications

Bromophenols, closely related to 2,3'-Dibromo-5-methoxybenzophenone, have been extensively researched for their antioxidant properties and potential applications in marine biology. A study on the marine red alga Rhodomela confervoides isolated 19 naturally occurring bromophenols, including six new structures. These compounds showed potent free radical scavenging activity against DPPH and ABTS radicals, suggesting that Rhodomela confervoides could be an excellent source of natural antioxidants. This finding indicates the potential of these bromophenols in preventing oxidative deterioration of food and possibly in pharmaceutical applications (Li et al., 2011). Moreover, a different set of bromophenol derivatives isolated from the same red alga displayed antibacterial activity against various bacterial strains, highlighting their potential as natural antibacterial agents (Xu et al., 2003).

Carbonic Anhydrase Inhibition

Research on bromophenol derivatives has also revealed their inhibitory effects on carbonic anhydrase, an enzyme involved in various physiological processes. Novel bromophenol derivatives have been synthesized and tested for their inhibitory potency against human carbonic anhydrase isoforms hCA I and hCA II. The compounds exhibited competitive inhibition and showed strong inhibitory activity against hCA I, indicating their potential therapeutic applications in conditions where carbonic anhydrase activity is implicated (Akbaba et al., 2013).

Environmental Monitoring and Impact

Studies on 2,3'-Dibromo-5-methoxybenzophenone and related compounds have also focused on their environmental presence, monitoring, and potential impact. A study detailing a procedure for determining hydroxylated benzophenone UV absorbers in environmental water samples highlighted the widespread presence of these compounds, including 2,3'-Dibromo-5-methoxybenzophenone, in aquatic environments. This research underlines the importance of monitoring these compounds due to their potential environmental impact and the need for efficient water treatment processes to remove them (Negreira et al., 2009).

properties

IUPAC Name |

(2-bromo-5-methoxyphenyl)-(3-bromophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Br2O2/c1-18-11-5-6-13(16)12(8-11)14(17)9-3-2-4-10(15)7-9/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFEQSXZCMATXOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Br2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641441 |

Source

|

| Record name | (2-Bromo-5-methoxyphenyl)(3-bromophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3'-Dibromo-5-methoxybenzophenone | |

CAS RN |

746651-87-6 |

Source

|

| Record name | (2-Bromo-5-methoxyphenyl)(3-bromophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.